N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide

Lipophilicity Physicochemical property Drug-likeness

N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide (CAS 478046-01-4) is a heterocyclic building block belonging to the N-(4H-1,2,4-triazol-4-yl)benzamide class, characterized by a meta-trifluoromethyl (–CF₃) substituent on the phenyl ring. With a molecular formula of C₁₀H₇F₃N₄O, a molecular weight of 256.19 g·mol⁻¹, and a measured LogP of 0.37 , this compound occupies a distinct physicochemical space relative to its unsubstituted (MW 188.19), halogenated, and methoxy-substituted analogs.

Molecular Formula C10H7F3N4O
Molecular Weight 256.188
CAS No. 478046-01-4
Cat. No. B2905919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide
CAS478046-01-4
Molecular FormulaC10H7F3N4O
Molecular Weight256.188
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NN2C=NN=C2
InChIInChI=1S/C10H7F3N4O/c11-10(12,13)8-3-1-2-7(4-8)9(18)16-17-5-14-15-6-17/h1-6H,(H,16,18)
InChIKeyVVPPYEHZQORMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-1,2,4-Triazol-4-yl)-3-(trifluoromethyl)benzamide (CAS 478046-01-4): Technical Baseline for Scientific Procurement


N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide (CAS 478046-01-4) is a heterocyclic building block belonging to the N-(4H-1,2,4-triazol-4-yl)benzamide class, characterized by a meta-trifluoromethyl (–CF₃) substituent on the phenyl ring. With a molecular formula of C₁₀H₇F₃N₄O, a molecular weight of 256.19 g·mol⁻¹, and a measured LogP of 0.37 , this compound occupies a distinct physicochemical space relative to its unsubstituted (MW 188.19), halogenated, and methoxy-substituted analogs. It is commercially available at 90% purity from multiple established vendors and is cited as a key intermediate in kinase inhibitor patents [1] and structure–activity relationship (SAR) studies of triazole-containing pharmacophores [2].

Why N-(4H-1,2,4-Triazol-4-yl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Triazole Benzamide Analogs


Substituting N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide with a structurally similar analog—such as the unsubstituted benzamide, a 4-methoxy derivative, or a para-CF₃ positional isomer—introduces quantifiable changes in lipophilicity, electronic character, and target binding that propagate into differential biological outcomes. The meta-CF₃ group imparts a measured LogP of 0.37 , which is lower than the 4-methoxy analog (LogP 0.49) , while the strong electron-withdrawing nature of –CF₃ (Hammett σₘ ≈ 0.43) alters amide bond electronics and metabolic susceptibility relative to electron-donating substituents. Critically, the specific 4H-1,2,4-triazol-4-yl connectivity—where the triazole is N-linked at the 4-position—has been shown to yield different inhibitory potency against Factor IXa compared to regioisomeric triazole attachments, with IC₅₀ values diverging by over 5-fold in derived compounds [1][2]. These differences are not cosmetic; they directly affect whether a compound enters a given SAR series, survives metabolic clearance, or engages the intended target with meaningful affinity.

Quantitative Differentiation Evidence for N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide vs. Closest Analogs


Measured Lipophilicity (LogP 0.37) vs. 4-Methoxy Analog (LogP 0.49): Balanced Polarity for CNS and Cellular Permeability

The target compound exhibits a measured LogP of 0.37 , determined via the Fluorochem technical datasheet. This value is 0.12 log units lower than that of the 4-methoxy-substituted analog, 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 90916-77-1), which has a reported LogP of 0.49 . The m-CF₃ group thus provides a moderate and balanced lipophilicity that falls within the optimal range (LogP 1–3) for oral bioavailability and CNS penetration according to Lipinski's and related drug-likeness guidelines, while remaining lower than the methoxy analog, which may reduce non-specific protein binding.

Lipophilicity Physicochemical property Drug-likeness

EphB4 Kinase Inhibition (Class-Level IC₅₀ 0.01–1.0 μM): Validated Kinase Inhibitor Pharmacophore

The trifluoromethyl-substituted benzamide scaffold, of which the target compound is a representative member, is explicitly claimed in U.S. Patent Application US20060035897 as an inhibitor of EphB4 kinase [1]. The patent discloses that compounds of formula I—defined by a trifluoromethyl phenyl moiety attached via an amide linker to a heterocyclic group—achieve EphB4 inhibition with IC₅₀ values ranging from 0.01 to 1.0 μM, with preferred compounds reaching inhibition down to 10 nM [1]. This contrasts with earlier cyclopropyl-substituted benzamide analogs described in WO 2004/010995, which were directed at p38 kinase and lacked the EphB4 selectivity profile [1]. The m-CF₃ substitution pattern on the phenyl ring is a defining structural feature of this inhibitor class.

Kinase inhibition EphB4 Cancer therapeutics

Factor IXa Inhibition: >5-Fold Potency Advantage of 4H-1,2,4-Triazol-4-yl Over 1H-1,2,4-Triazol-1-yl Regioisomer in Derived Compounds

In head-to-head comparative data from BindingDB, a derived elaborated compound incorporating the target's 4H-1,2,4-triazol-4-yl scaffold with a 3-CF₃ substituent (BDBM352451) demonstrates Factor IXa inhibitory activity with an IC₅₀ of <100 nM [1]. By contrast, a structurally analogous compound in the same patent series (US9808445) that employs a 1H-1,2,4-triazol-1-yl (N1-linked) regioisomer instead of the N4-linked triazole (BDBM352429) exhibits a substantially weaker IC₅₀ of 550 nM [2]. This represents a greater than 5-fold improvement in potency attributable, at least in part, to the specific 4H-1,2,4-triazol-4-yl connectivity that defines the target compound scaffold.

Coagulation factor IXa Anticoagulant Triazole regioisomerism

Metabolic Stability Advantage of CF₃ Group vs. Methoxy and Unsubstituted Phenyl Analogs

The trifluoromethyl group is a well-established structural motif for blocking oxidative metabolism at the substituted phenyl ring position. In the broader N-(4H-1,2,4-triazol-4-yl)benzamide series, analogs bearing electron-donating groups such as –OCH₃ (present in CAS 90916-77-1 and 331434-10-7) are susceptible to O-demethylation and ring hydroxylation by cytochrome P450 enzymes, whereas the –CF₃ group is essentially inert to oxidative biotransformation due to the strength of the C–F bond (~485 kJ·mol⁻¹) and the electron-withdrawing character that deactivates the aromatic ring toward electrophilic oxidation [1]. The patent US20060035897 explicitly notes that trifluoromethyl-substituted benzamides display 'further advantageous pharmaceutically useful properties' beyond kinase inhibition [1], consistent with the known metabolic stabilizing effect of –CF₃ in drug design. This is a class-level property, not individually measured for the target compound.

Metabolic stability Cytochrome P450 Oxidative metabolism

Recommended Research and Industrial Application Scenarios for N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide


Kinase Inhibitor Lead Generation Targeting EphB4 and Related Ephrin Receptor Kinases

Programs aimed at developing selective EphB4 kinase inhibitors for anti-angiogenic cancer therapy should prioritize this building block. The trifluoromethyl-substituted benzamide scaffold is validated in the patent literature with EphB4 IC₅₀ values in the 0.01–1.0 μM range [1], providing a structurally tractable starting point. The compound's m-CF₃ group and N-linked 4H-1,2,4-triazole connectivity can be further elaborated at the amide nitrogen or via the triazole ring to generate focused kinase inhibitor libraries.

Anticoagulant Drug Discovery: Factor IXa Inhibitor Scaffold Elaboration

The 4H-1,2,4-triazol-4-yl scaffold has demonstrated superior Factor IXa inhibitory potency (>5-fold) over the N1-linked triazole regioisomer in elaborated compounds [2][3]. Medicinal chemistry teams pursuing oral anticoagulants should use this specific regioisomer as the core for further SAR exploration, as the N4 connectivity appears critical for achieving sub-100 nM potency at Factor IXa.

Synthesis of Fluorinated PET Tracer Precursors and ¹⁸F-Radiochemistry

With three fluorine atoms in the –CF₃ group and a molecular weight of 256.19 g·mol⁻¹ , this building block is suitable as a precursor or reference standard for ¹⁸F-labeled positron emission tomography (PET) tracer development. The m-CF₃ motif is a common pharmacophore in CNS-penetrant PET ligands, and the moderate LogP of 0.37 supports brain uptake predictions. The compound can serve as a cold reference standard or be further derivatized for radiolabeling.

Antifungal Agent Development: 1,2,4-Triazole Pharmacophore Optimization

Substituted N-(4H-1,2,4-triazol-4-yl)benzamides have been systematically evaluated as potential antifungal agents [4]. The m-CF₃ substituent offers the combined advantages of increased metabolic stability and modulated lipophilicity relative to methoxy or halo-substituted analogs in this series. Procurement of this specific compound enables direct incorporation into antifungal SAR studies where electron-withdrawing substituents on the benzamide ring are being explored for potency enhancement.

Quote Request

Request a Quote for N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.